1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a thiophene ring, a pyridine ring, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic synthesis. One common method starts with the preparation of the intermediate 5-(thiophen-3-yl)pyridine, which is then subjected to a series of reactions to introduce the urea and trifluoromethylphenyl groups.
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Step 1: Synthesis of 5-(Thiophen-3-yl)pyridine
Reagents: Thiophene-3-carboxaldehyde, 3-pyridylboronic acid, palladium catalyst.
Conditions: Suzuki coupling reaction in the presence of a base such as potassium carbonate in an organic solvent like toluene.
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Step 2: Formation of the Urea Derivative
Reagents: 5-(Thiophen-3-yl)pyridine, 2-(trifluoromethyl)phenyl isocyanate.
Conditions: The reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at 0°C.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism by which 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
1-(Pyridin-3-ylmethyl)-3-phenylurea: Lacks the thiophene and trifluoromethyl groups, resulting in different chemical properties and reactivity.
1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-phenylurea: Similar structure but without the trifluoromethyl group, affecting its biological activity and solubility.
Uniqueness: 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of both the thiophene and trifluoromethyl groups, which confer distinct electronic and steric properties, enhancing its versatility in various applications.
This compound’s unique structure and properties make it a valuable molecule in the fields of chemistry, biology, medicine, and industry, offering numerous possibilities for further research and development.
Properties
IUPAC Name |
1-[(5-thiophen-3-ylpyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)15-3-1-2-4-16(15)24-17(25)23-9-12-7-14(10-22-8-12)13-5-6-26-11-13/h1-8,10-11H,9H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRGACWHCQSBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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